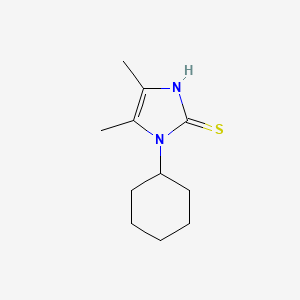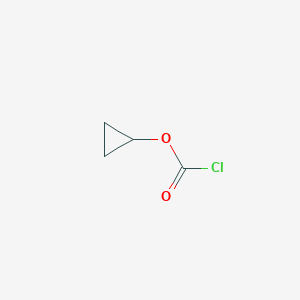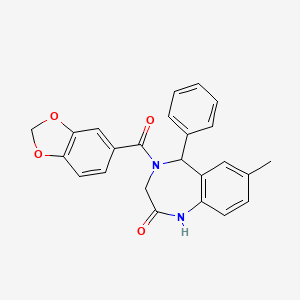![molecular formula C13H19NO3 B2590273 tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate CAS No. 1246210-72-9](/img/structure/B2590273.png)
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1246210-72-9 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 1-(3-hydroxyphenyl)ethylcarbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Biologically Active Compounds
tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a crucial intermediate in the synthesis of many biologically active compounds, including omisertinib (AZD9291). The paper outlines a rapid synthetic method for this compound, highlighting its importance in pharmaceutical chemistry (Zhao et al., 2017).
Directed Lithiation and Substitution
tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate undergoes directed lithiation and is doubly lithiated on the nitrogen and ortho to the directing metalating group, forming dilithium reagents. These reagents can react with various electrophiles, yielding substituted products, as discussed in the paper. This process is essential in organic synthesis for introducing functional groups into molecules (Smith et al., 2013).
Intermediate for Enantiopure Compounds
The compound tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate serves as an intermediate for synthesizing enantiopure compounds. The study details the successful growth of crystals from an ethyl acetate solution, indicating its application in stereochemistry and drug synthesis (Oku et al., 2004).
N-(Boc) Nitrone Equivalents
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This chemical transformation highlights its role as a building block in organic synthesis (Guinchard et al., 2005).
Carbocyclic Analogues of Nucleotides
tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its relevance in nucleotide and pharmaceutical research (Ober et al., 2004).
Protection and Deprotection in Chemical Synthesis
The compound is used in protecting amino groups and subsequent condensation reactions, as shown in the preparation of various carbamates. The study provides insights into the synthesis process and conditions, which are critical for understanding the compound's utility in complex organic synthesis (Wu, 2011).
Wirkmechanismus
The mechanism of action of carbamates generally involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, humans, and many other animals . .
The pharmacokinetics of carbamates, like absorption, distribution, metabolism, and excretion, can vary widely depending on their specific chemical structure . Environmental factors, such as temperature, pH, and the presence of other chemicals, can also influence the stability and efficacy of carbamates .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
